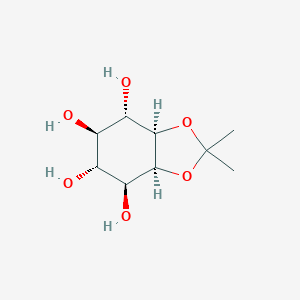

1,2-Isopropylidene-D,L-myo-inositol

Descripción

Significance of myo-Inositol Derivatives in Chemical Biology and Organic Synthesis

The derivatives of myo-inositol are of paramount importance in the fields of chemical biology and organic synthesis due to their diverse biological activities and their roles as key intermediates in the synthesis of complex molecules. nih.govnih.gov In chemical biology, myo-inositol derivatives are indispensable tools for studying cellular signaling pathways. mdpi.com For instance, phosphorylated myo-inositols, such as inositol (B14025) 1,4,5-trisphosphate (IP3), are critical second messengers that modulate intracellular calcium levels. nih.gov The synthesis of various inositol phosphates and their analogs allows researchers to probe the intricacies of these signaling cascades. nih.gov

In organic synthesis, the polyhydroxylated and stereochemically rich structure of myo-inositol presents a unique and challenging template for the construction of other important organic molecules. nih.gov Synthetic chemists utilize myo-inositol derivatives as starting materials for the preparation of other inositol isomers, such as scyllo- and D-chiro-inositol, which have shown potential in addressing conditions like neurodegenerative diseases and diabetes, respectively. nih.gov Furthermore, the strategic manipulation of the hydroxyl groups of myo-inositol through protection and deprotection schemes enables the synthesis of rare sugars and other biologically active natural products. nih.gov

Overview of Isopropylidene Acetals as Protecting Groups in Inositol Chemistry

Isopropylidene acetals, also known as acetonides, are one of the most widely used protecting groups in carbohydrate and inositol chemistry. numberanalytics.comnumberanalytics.comthieme-connect.de They are formed by the reaction of a diol with acetone (B3395972) in the presence of an acid catalyst, creating a cyclic acetal (B89532) that masks two adjacent hydroxyl groups. numberanalytics.comnumberanalytics.com This protection strategy is particularly valuable in inositol chemistry due to the presence of multiple hydroxyl groups with varying reactivity and stereochemistry.

The primary advantages of using isopropylidene acetals include their ease of formation and their stability under a variety of reaction conditions, particularly basic and nucleophilic environments. numberanalytics.comthieme-connect.de This stability allows chemists to perform modifications on other parts of the inositol ring without affecting the protected diol. numberanalytics.com Crucially, the formation of isopropylidene acetals is reversible, and they can be selectively removed under acidic conditions to regenerate the diol. numberanalytics.comnumberanalytics.com

The stability of an isopropylidene acetal can also be influenced by the stereochemical relationship of the two hydroxyl groups it protects. researchgate.net For example, in myo-inositol, acetals protecting cis-diols are generally more stable than those protecting trans-diols. researchgate.net This difference in stability allows for selective deprotection, providing a powerful tool for the regioselective synthesis of complex inositol derivatives. researchgate.net For example, racemic 1,2:4,5-di-O-isopropylidene-myo-inositol can be selectively deprotected at the 4,5-trans position to yield the corresponding cis-1,2-O-isopropylidene-myo-inositol. researchgate.net This selective manipulation is fundamental to the synthesis of key intermediates for biologically important molecules like inositol 1,4,5-trisphosphate. researchgate.net

| Feature | Description |

| Protecting Group | Isopropylidene Acetal |

| Function | Masks 1,2- or 1,3-diols in carbohydrates and polyols. numberanalytics.com |

| Formation | Reaction of a diol with acetone in the presence of an acid catalyst. numberanalytics.comnumberanalytics.com |

| Stability | Stable under basic conditions, oxidations, reductions, and glycosylations. numberanalytics.comthieme-connect.de |

| Cleavage | Removed under acidic conditions. numberanalytics.comnumberanalytics.com |

| Key Advantage | Enables selective protection and deprotection of hydroxyl groups, facilitating complex syntheses. researchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

(3aS,4S,5R,6R,7S,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-9(2)14-7-5(12)3(10)4(11)6(13)8(7)15-9/h3-8,10-13H,1-2H3/t3-,4-,5+,6+,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUICEADCEITZAL-XGDQQJSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(C(C(C2O1)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@@H]2O1)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450489 | |

| Record name | (3aS,4S,5R,6R,7S,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26276-97-1 | |

| Record name | (3aS,4S,5R,6R,7S,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Isopropylidene D,l Myo Inositol and Its Derivatives

Regioselective Formation of 1,2-Isopropylidene Acetals in myo-Inositol Synthesis

The synthesis of selectively protected inositols is challenging due to the presence of six hydroxyl groups with similar reactivity—five equatorial and one axial (at the C2 position). acs.org The direct acetalization of myo-inositol with acetone (B3395972) or its equivalents under acidic conditions is a common strategy, but it often leads to a mixture of products, including the 1,2-monoacetal, 4,5-monoacetal, and various diacetal isomers like the 1,2:4,5- and 1,2:5,6-diacetals. nih.govnih.gov Achieving regioselectivity for the formation of the 1,2-isopropylidene acetal (B89532), which protects the cis-vicinal diol at the C1 (equatorial) and C2 (axial) positions, requires careful control of reaction conditions.

The formation of the desired 1,2-acetal is influenced by both thermodynamic and kinetic factors. The cis-diol at the 1,2-position is often kinetically favored for acetalization. However, the resulting five-membered ring fused to the cyclohexane (B81311) chair can be strained, leading to subsequent migration or the formation of more stable diacetals under thermodynamic equilibrium. The direct acid-catalyzed reaction of myo-inositol with acetone, typically using sulfuric or hydrochloric acid, is a foundational method for producing isopropylidene-protected derivatives. nih.gov

To overcome the challenge of product mixtures, which necessitate tedious chromatographic separation, more advanced catalytic systems have been developed. nih.gov Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for the regioselective acetalization of diols. nih.govrsc.org These catalyst-controlled reactions can exhibit high levels of regioselectivity, favoring the protection of specific diol pairs within a polyol scaffold. nih.govrsc.org By tuning the catalyst and reaction conditions (e.g., low temperatures), it is possible to enhance the selective formation of the kinetic 1,2-acetal product over other isomers. nih.gov

| Method | Catalyst/Reagents | Key Feature | Outcome |

| Direct Acetalization | Acetone, Acid (e.g., H₂SO₄) | Simple and common method. nih.gov | Often produces a mixture of mono- and di-acetal isomers requiring separation. nih.gov |

| Catalyst-Controlled Acetalization | Chiral Phosphoric Acids (CPAs) | High regioselectivity under kinetic control. nih.govrsc.org | Can favor the formation of a specific acetal, such as the 1,2-isomer. nih.gov |

Total Synthesis Approaches Utilizing Isopropylidene-Protected Intermediates

The 1,2-isopropylidene group is more than just a protective shield; it is a strategic tool that enables the stepwise functionalization of the remaining hydroxyl groups. Once the 1,2-diol is masked, the hydroxyls at positions C3, C4, C5, and C6 become available for selective reactions such as benzylation, benzoylation, or phosphorylation. The racemic (D,L) nature of (±)-1,2-O-isopropylidene-myo-inositol means that subsequent reactions will typically yield racemic products, which can then be resolved or used as such for the synthesis of racemic final targets.

Isopropylidene-protected intermediates are pivotal in the synthesis of complex, biologically active molecules, most notably the inositol (B14025) phosphates which are crucial second messengers in cellular signaling. ontosight.ainih.gov For instance, (±)-1,2:4,5-di-O-isopropylidene-myo-inositol, a closely related and widely used intermediate, allows for the selective modification of the C3 and C6 hydroxyls. nih.govnih.gov A typical synthetic sequence might involve:

Protection of myo-inositol to form an isopropylidene derivative.

Selective protection of the remaining free hydroxyl groups (e.g., benzylation).

Removal of the isopropylidene group(s) under mild acidic conditions to unmask the diol(s).

Phosphorylation of the newly freed hydroxyl groups.

Final deprotection of the other protecting groups (e.g., hydrogenolysis to remove benzyl (B1604629) ethers) to yield the target polyphosphorylated inositol. nih.gov

A practical synthesis of key intermediates for myo-inositol phosphates starts from the di-isopropylidene derivative, which is then selectively functionalized. ontosight.ai For example, the synthesis of D,L-myo-inositol 1,2,4,5-tetrakisphosphate involves preparing D,L-1,4-di-O-benzoyl-myo-inositol from the corresponding di-isopropylidene precursor, followed by phosphorylation and deprotection. nih.gov These strategies underscore the indispensable role of isopropylidene acetals as temporary fixtures that guide the synthetic pathway toward a specific, often complex, final structure. acs.org

Chemo-Enzymatic Synthesis and Biocatalytic Transformations

Integrating enzymatic methods with chemical synthesis provides powerful pathways to chiral inositol derivatives, offering high selectivity that is often difficult to achieve through purely chemical means.

Enzymatic Kinetic Resolution of Racemic Inositol Derivatives

Kinetic resolution is a cornerstone of chemo-enzymatic synthesis, allowing for the separation of enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. The resulting mixture of the product and the unreacted starting material can then be separated.

Lipases are frequently employed for the kinetic resolution of racemic alcohols and their derivatives via enantioselective acylation or hydrolysis. conicet.gov.ar This strategy has been successfully applied to protected myo-inositol intermediates. For example, racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol, an analogue of the isopropylidene derivative, undergoes enzyme-catalyzed regio- and enantioselective esterification in organic solvents. nih.gov This process yields optically pure materials on a gram scale. nih.gov Similarly, the kinetic resolution of (±)-1,3,6-tri-O-benzyl-myo-inositol has been optimized using Novozym 435 (immobilized lipase (B570770) B from Candida antarctica). acs.org

Another approach involves the stereoselective oxidation catalyzed by enzymes like inositol dehydrogenase from Bacillus subtilis. This enzyme can recognize racemic protected inositols, such as 4-O-benzyl-myo-inositol, with high stereoselectivity, enabling the separation of enantiomers through selective oxidation of one isomer. nih.gov

| Enzyme | Substrate Type | Transformation | Outcome |

| Lipases (e.g., from Candida sp.) | Racemic protected inositols nih.govacs.org | Enantioselective acylation/esterification | Separation of enantiomers; one is acylated, the other remains a free alcohol. nih.gov |

| Inositol Dehydrogenase | Racemic protected inositols nih.gov | Stereoselective oxidation | One enantiomer is oxidized to a ketone, allowing for separation from the unreacted alcohol enantiomer. nih.gov |

Stereoselective Enzymatic Modifications of Isopropylidene-Protected myo-Inositols

Beyond resolution, enzymes can be used to perform stereoselective modifications on prochiral or meso-protected inositols. While the starting 1,2-O-isopropylidene-myo-inositol is racemic, enzymes can differentiate between the two enantiomers during a reaction or, in the case of a meso substrate, between enantiotopic groups.

The enzyme-catalyzed, enantioselective esterification of racemic cyclohexylidene-protected myo-inositols is a prime example of such a modification. nih.gov A lipase can selectively acylate one of the free hydroxyl groups (e.g., at C3 or C6) of one enantiomer, leading to a chiral, selectively protected product. nih.gov This approach provides an efficient method for obtaining optically pure myo-inositol derivatives that are valuable precursors for chiral phosphoinositols. nih.gov

Furthermore, inositol dehydrogenase from Bacillus subtilis has been shown to catalyze the stereoselective oxidation of protected inositol derivatives. nih.gov The enzyme's active site can accommodate protected inositols and exhibits high stereoselectivity, demonstrating its potential for modifying specific hydroxyl groups in a chiral manner. nih.gov These biocatalytic transformations highlight the synergy between chemical protection strategies and enzymatic precision, enabling the synthesis of complex and optically pure inositol-based molecules. nih.gov

Advanced Derivatization and Functionalization Strategies

Selective Alkylation, Acylation, and Silylation at Unprotected Hydroxyl Groups

The presence of multiple hydroxyl groups on the myo-inositol ring necessitates strategic protection to achieve regioselectivity in subsequent reactions. The 1,2-isopropylidene group serves as an initial protecting group, leaving the C3, C4, C5, and C6 hydroxyls available for further modification.

Selective alkylation, a key step in building complex inositol (B14025) derivatives, can be achieved through various methods. For instance, direct alkylation of unprotected myo-inositol at the C4 position has been demonstrated using site-selective photoredox reactions with aromatic olefins. rsc.org The efficiency of this C–H alkylation can be modulated by altering the structure of the hydrogen atom transfer (HAT) reagents, offering a pathway that circumvents multi-step protection and deprotection sequences. rsc.org

In other approaches, the differential reactivity of the remaining hydroxyl groups is exploited. For example, starting from (±)-1,4-di-O-benzyl-5,6-O-isopropylidene-myo-inositol, the synthesis of (±)-1,2,4-tri-O-benzyl-myo-inositol has been achieved. rsc.org This highlights the ability to selectively protect specific hydroxyl groups with benzyl (B1604629) ethers, a common strategy in inositol chemistry. One route to this tribenzylated derivative involves the formation of a crystalline intermediate, (±)-1-O-allyl-3,6-di-O-benzyl-4,5-O-isopropylidene-myo-inositol. rsc.org The allyl group, another versatile protecting group, can be introduced selectively and later removed under specific conditions.

Acylation and silylation are also critical techniques for the differential protection of hydroxyl groups. These methods allow for the temporary masking of certain hydroxyls while others are manipulated. The choice of acylating or silylating agent, along with reaction conditions, dictates which hydroxyl groups are modified.

Regioselective Phosphorylation of 1,2-Isopropylidene-D,L-myo-inositol Scaffolds

The synthesis of specific inositol phosphates, which act as second messengers in cells, relies heavily on the ability to regioselectively phosphorylate the myo-inositol ring. Phosphorylation transforms the inert myo-inositol into biologically active molecules capable of modulating cellular processes like calcium signaling. mdpi.com

A significant advancement in this area is the development of a regioselective phosphorylation method for myo-inositol utilizing readily preparable BINOL-derived phosphoramidites. nih.govelsevierpure.com This method not only allows for the selective phosphorylation of the inositol ring but also facilitates the straightforward separation of the resulting diastereomeric products using simple chromatography. nih.govelsevierpure.com This technique was instrumental in the first total synthesis of a lysophosphatidylinositol from the protozoan Entamoeba histolytica. nih.govelsevierpure.com

Another patented method describes the phosphorylation of 3,6-dibenzyl-1,2-cyclohexylidene-myo-inositol at the 4- and 5-positions using a phosphorylating agent like tetrabenzyl pyrophosphate. google.com This demonstrates the feasibility of targeting specific hydroxyl groups for phosphorylation by first protecting other positions. Subsequent removal of the protecting groups from the 1- and 2-positions yields a diol that can be further functionalized. google.com

The general mechanism of inositol phosphate (B84403) signaling involves the phosphorylation of the inositol ring at various positions by specific kinases. mdpi.com For instance, phosphatidyl-myo-inositol can be phosphorylated at the three, four, and five hydroxyl positions in different combinations, leading to key signaling molecules like phosphatidylinositol 4,5-bisphosphate (PIP2). mdpi.com The enzymatic cleavage of PIP2 by phospholipase C (PLC) generates inositol 1,4,5-trisphosphate (InsP3), a crucial second messenger. mdpi.com The chemical synthesis of these phosphorylated derivatives from precursors like this compound is therefore of great interest.

Preparation of Orthogonally Protected Chiral myo-Inositol Derivatives

The biological activity of inositol derivatives is often stereospecific, making the synthesis of enantiomerically pure compounds essential. The resolution of racemic mixtures of protected myo-inositol derivatives is a common strategy to access these chiral building blocks.

One effective method involves the resolution of racemic 1,2,4-tri-O-benzyl-5,6-O-isopropylidene-myo-inositol using (–)-ω-camphanic acid chloride. rsc.org This process yields the ω-camphanate of 1D-1,2,4-tri-O-benzyl-5,6-O-isopropylidene-myo-inositol with high efficiency (86% yield). rsc.org This resolved intermediate can then be converted into specific chiral targets such as 1L-1-O-methyl-myo-inositol ((+)-bornesitol). rsc.org

Another approach to obtaining optically active myo-inositol derivatives is through enantioselective acylation. capes.gov.br For example, a tartaric acid monoester can be used as a chiral auxiliary to selectively acylate one enantiomer in a racemic mixture of protected inositols. capes.gov.br This kinetic resolution allows for the separation of the enantiomers, providing access to optically active starting materials for further synthesis.

The use of optically active starting materials is also a viable strategy. For instance, reacting an optically active compound like menthoxyacetyl chloride with a racemic diol can form diastereomers that are separable. google.com After separation, the chiral auxiliary can be removed to yield the optically active diols. google.com These chiral intermediates are invaluable for the synthesis of specific, biologically active inositol phosphates and their analogs. The preparation of D-chiral myo-inositol has also been a focus, with methods involving enzymatic conversion and subsequent purification being developed. google.com

Stereochemical Aspects and Chiral Resolution in 1,2 Isopropylidene D,l Myo Inositol Chemistry

Methods for Enantiomeric Resolution of Racemic Isopropylidene-Protected myo-Inositols

Several strategies have been developed to resolve the racemic mixture of 1,2-isopropylidene-D,L-myo-inositol and its derivatives. These methods primarily fall into two categories: diastereoisomeric derivatization followed by separation, and enzyme-catalyzed enantioselective transformations.

This classical approach involves reacting the racemic mixture of the protected myo-inositol with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques like fractional crystallization or chromatography. researchgate.net After separation, the chiral auxiliary is removed to yield the individual enantiomers of the isopropylidene-protected myo-inositol.

A common chiral resolving agent used for this purpose is (S)-(+)-O-acetylmandelic acid. rsc.orgnih.gov For instance, racemic 1,2:4,5-di-O-isopropylidene-myo-inositol can be reacted with (S)-O-acetylmandeloyl chloride to form diastereomeric 3,6-di-O-mandelates. These diastereomers can be separated by sequential crystallization. researchgate.net Similarly, racemic cis-diol 6-deoxy-1,4,5-tri-O-p-methoxybenzyl-myo-inositol has been resolved using (S)-(+)-O-acetylmandelic acid. nih.gov

Another approach involves the use of orthoesters. The resolution of diastereomeric allyl dicamphanoate orthoesters of myo-inositol has been achieved on a multigram scale, providing access to enantiomerically pure allyl ethers of myo-inositol. researchgate.net These separated diastereomers can then be converted to various chiral protected myo-inositol derivatives. researchgate.net

| Racemic myo-Inositol Derivative | Chiral Resolving Agent | Separation Method | Reference |

| DL-1,2:4,5-di-O-isopropylidene-myo-inositol | (S)-(+)-O-acetylmandelic acid | Crystallization | rsc.org |

| cis-diol 6-deoxy-1,4,5-tri-O-p-methoxybenzyl-myo-inositol | (S)-(+)-O-acetylmandelic acid | Not specified | nih.gov |

| myo-inositol orthoesters | Allyl dicamphanoate | Not specified | researchgate.net |

| DL-3,6-di-O-benzyl-1,2:4,5-di-O-isopropylidene-myo-inositol | (S)-(+)-O-acetylmandelic acid | Chromatography | rsc.org |

Enzymatic methods offer a powerful and highly selective alternative for the resolution of racemic isopropylidene-protected myo-inositols. These methods utilize enzymes that can differentiate between the two enantiomers of a racemic mixture, catalyzing a reaction on only one of the enantiomers.

A notable example is the use of Novozym 435, an immobilized lipase (B570770) from Candida antarctica, to catalyze the enantioselective acetylation of racemic 1,2-O-isopropylidene-myo-inositols. acs.org This enzyme selectively acetylates the 5R-configured enantiomer, allowing for the separation of the acetylated product from the unreacted 5S-configured enantiomer. acs.org This method has been successfully applied to a range of 1,2-O-isopropylidene-myo-inositols with various protecting groups at other positions. acs.org

Enzyme-catalyzed regio- and enantioselective esterification has also been used for the resolution of racemic 1,2:5,6-di-O-cyclohexylidene- and 1,2:3,4-di-O-cyclohexylidene-myo-inositol, which are key intermediates for synthesizing various myo-inositol phosphate (B84403) derivatives. nih.gov The hydrolysis of the corresponding mono-O-acetates catalyzed by the same enzymes can yield the complementary enantiomers. nih.gov

| Racemic Substrate | Enzyme | Transformation | Outcome | Reference |

| Racemic 1,2-O-isopropylidene-myo-inositols | Novozym 435 | Acetylation | Selective acetylation of the 5R enantiomer | acs.org |

| Racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol | Not specified | Esterification/Hydrolysis | Resolution to optically pure materials | nih.gov |

| Racemic 1,2:3,4-di-O-cyclohexylidene-myo-inositol | Not specified | Esterification/Hydrolysis | Resolution to optically pure materials | nih.gov |

Determination of Absolute Configuration in Chiral myo-Inositol Derivatives

Once the enantiomers of a myo-inositol derivative have been separated, it is crucial to determine their absolute configuration. Several methods are employed for this purpose.

One common approach is to convert the resolved enantiomer into a known compound whose absolute configuration has been previously established. For example, the configuration of resolved enantiomers of a tosylate derivative of myo-inositol was determined by converting it to a previously reported dibenzyl ether of myo-inositol. researchgate.net Similarly, the absolute configuration of D-6-deoxy-myo-inositol was confirmed by synthesizing it from a resolved intermediate. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral solvating agent is another powerful technique. For instance, ³¹P-NMR in the presence of L-arginine amide can be used to differentiate between enantiomers of inositol (B14025) phosphates. nih.gov This method allows for the unambiguous assignment of the enantiomers by comparing the NMR spectra with those of chemically synthesized standards. mdpi.comnih.gov

X-ray crystallography provides a definitive method for determining the absolute configuration of crystalline compounds. researchgate.net By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined, unequivocally establishing its absolute stereochemistry.

| Method | Description | Example | Reference |

| Chemical Correlation | Conversion of the resolved enantiomer to a compound of known absolute configuration. | Conversion of a resolved tosylate to a known dibenzyl ether of myo-inositol. | researchgate.net |

| NMR Spectroscopy with Chiral Solvating Agents | Use of a chiral agent to induce chemical shift differences between enantiomers in the NMR spectrum. | Using L-arginine amide with ³¹P-NMR to distinguish inositol phosphate enantiomers. | mdpi.comnih.gov |

| X-ray Crystallography | Determination of the three-dimensional structure of a crystalline compound. | Used to determine the crystal structures of inositol derivatives, which aids in understanding diastereomeric separation. | researchgate.net |

Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are fundamental in defining the molecular connectivity and stereochemistry of 1,2-Isopropylidene-D,L-myo-inositol. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal tools used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic framework of the molecule in solution. While a complete spectral assignment for this compound is not widely published, its features can be inferred from the well-documented spectra of the parent compound, myo-inositol, and related derivatives.

The ¹H NMR spectrum of myo-inositol displays a series of multiplets in the range of 3.2-4.1 ppm. researchgate.netnih.govchemicalbook.com The introduction of the 1,2-isopropylidene group significantly alters this pattern. The protons on the carbons bearing the acetal (B89532) (H-1 and H-2) would be expected to shift downfield. Furthermore, the isopropylidene group itself introduces two new singlet signals corresponding to its two diastereotopic methyl groups. Two-dimensional NMR techniques, such as Heteronuclear Multiple-Quantum Correlation (HMQC), are invaluable for assigning these protons to their corresponding carbon atoms. nih.gov Such methods have been effectively used to analyze complex, isotopically labeled inositol (B14025) phosphates, demonstrating their power in elucidating the structures of intricate inositol derivatives. nih.govucl.ac.uk

The conformation of the six-membered ring can be deduced from the coupling constants (J-values) between adjacent protons. researchgate.netnih.gov For inositol derivatives, a chair conformation with five equatorial and one axial substituent is typically observed. nih.gov

Table 1: Representative ¹H NMR Spectral Data for myo-Inositol (in D₂O) This table provides reference data for the parent compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.87 | t | J = 2.7 |

| H-1, H-3 | 3.43 | t | J = 9.9 |

| H-4, H-6 | 3.34 | dd | J = 10.2, 3.0 |

| H-5 | 3.08 | t | J = 9.6 |

| (Data sourced from reference researchgate.net) |

Similarly, ¹³C NMR spectroscopy is used to identify all carbon atoms in the molecule. The myo-inositol ring carbons typically resonate between 71 and 81 ppm. nih.gov The isopropylidene group would add a quaternary carbon signal for the acetal carbon and signals for the two methyl carbons.

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, confirming the molecular formula.

Table 2: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₆O₆ |

| Molecular Weight | 220.22 g/mol |

| Exact Mass | 220.0947 u |

| (Data sourced from reference chemsrc.com) |

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule, which provides structural insights. While a specific fragmentation study for this compound is not available, analysis of related inositol derivatives, such as phosphatidylinositols and their phosphorylated forms, shows characteristic fragmentation pathways. nih.govnih.gov For this compound, collisionally activated dissociation (CAD) would likely lead to characteristic neutral losses, including the loss of water (H₂O) from the free hydroxyl groups, loss of a methyl radical (•CH₃) from the isopropylidene moiety, and cleavage of the entire isopropylidene group. These fragmentation patterns help to confirm the presence and location of the protecting group.

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction on single crystals provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.

While the specific crystal structure for this compound is not publicly documented, extensive crystallographic work has been performed on the parent myo-inositol and its derivatives. nih.govnih.gov These studies confirm the chair conformation of the cyclohexane (B81311) ring. For example, crystals of myo-inositol oxygenase in complex with myo-inositol were orthorhombic with a P2₁2₁2₁ space group. nih.gov

Table 3: Illustrative Crystallographic Data for myo-Inositol This table provides reference data for the parent compound to illustrate the type of information obtained from X-ray diffraction.

| Parameter | Value |

| Space Group | Pca2₁ |

| Unit Cell Dimension (a) | 11.8577 Å |

| Unit Cell Dimension (b) | 7.01486 Å |

| Unit Cell Dimension (c) | 8.68032 Å |

| Unit Cell Angle (α) | 90° |

| Unit Cell Angle (β) | 90° |

| Unit Cell Angle (γ) | 90° |

| (Data sourced from reference nih.gov) |

Crucially, studies on the closely related 1,2:4,5-di-O-isopropylidene-myo-inositol have shown that the conformation observed in the solid state by X-ray diffraction can differ from that predicted by NMR in solution. acs.org This difference is attributed to the influence of intermolecular hydrogen bonding and crystal packing forces in the solid state, which can stabilize a conformation that is not the lowest in energy in an isolated or solution-phase environment. acs.org The presence of the bulky isopropylidene group can also induce strain, leading to a flattened chair conformation of the inositol ring.

Theoretical and Computational Conformational Studies

To complement experimental data, theoretical and computational methods are used to investigate the conformational preferences and relative stabilities of different isomers of isopropylidene-protected inositols. Ab initio calculations provide a powerful tool for exploring the potential energy surface of a molecule. nih.gov

A detailed ab initio conformational study was performed on 1,2:4,5-di-O-isopropylidene-myo-inositol, a close analogue of the title compound. acs.orgacs.org This study investigated the relative stabilities of four possible conformers using various levels of theory to account for electron correlation and solvent effects.

Table 4: Theoretical Methods Used in Conformational Analysis of Isopropylidene-Inositols

| Method | Description |

| Hartree–Fock (HF) theory | An initial approximation method for determining the wave function and energy of a quantum many-body system. |

| Møller–Plesset perturbation theory (MP2) | A post-Hartree-Fock method that improves upon the HF method by adding electron correlation effects. |

| Density Functional Theory (DFT) | A computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. |

| Self-Consistent Reaction Field (SCRF) | A method used to model the effects of a solvent on the properties of a molecule. |

| (Data sourced from reference acs.org) |

The calculations demonstrated that in an isolated system (gas phase) or in solution, conformations stabilized by strong intramolecular hydrogen bonding are favored. acs.org This finding is in agreement with NMR experimental data. However, in the solid state, intermolecular hydrogen bonding becomes a dominant factor due to crystal packing effects, which explains the different conformation observed in X-ray diffraction studies. acs.org These computational studies highlight the conformational flexibility of the inositol ring and the significant role that both intramolecular and intermolecular non-covalent interactions play in determining its preferred structure in different environments.

Applications As Key Intermediates in Complex Molecule Synthesis

Precursors for Inositol (B14025) Polyphosphate Synthesis

The phosphorylation of inositols to generate inositol polyphosphates, which act as crucial second messengers in signal transduction pathways, often commences with selectively protected inositol derivatives. 1,2-Isopropylidene-D,L-myo-inositol and its analogs serve as key starting materials for the regioselective introduction of phosphate (B84403) groups.

Synthesis of Specific Inositol Triphosphates (e.g., InsP₃ Regioisomers)

The precise positioning of phosphate groups on the inositol ring is critical for their biological activity. The synthesis of specific inositol triphosphate (InsP₃) regioisomers, such as D-myo-inositol 1,4,6-trisphosphate, a regioisomer of the ubiquitous second messenger D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), highlights the utility of protected myo-inositol intermediates. nih.gov A common strategy involves the use of myo-inositol to generate a racemic diol intermediate, which, after a series of protection and deprotection steps, allows for the targeted phosphorylation of the 1, 4, and 6 positions. nih.gov For instance, the synthesis of DL-myo-inositol 1,4,6-trisphosphate has been achieved from myo-inositol through a multi-step process involving the formation of a fully protected intermediate, followed by phosphorylation and deprotection. nih.gov The resolution of racemic mixtures, often achieved through the use of chiral resolving agents like (S)-(+)-O-acetylmandelic acid, enables the synthesis of the individual D- and L-enantiomers. nih.govacs.org

| Target Molecule | Key Intermediate | Key Reaction Steps | Reference(s) |

| D-myo-Inositol 1,4,6-trisphosphate | Racemic diol from myo-inositol | p-Methoxybenzylation, acidic hydrolysis, benzylation, isomerization, phosphorylation, deprotection | nih.govacs.org |

| L-myo-Inositol 1,4,6-trisphosphate | Racemic diol from myo-inositol | Resolution of diastereomers, phosphorylation, deprotection | nih.govacs.org |

| D-myo-Inositol 1,4,5-trisphosphate | Optically active inositol derivative | Crystallization of diastereomers, alkaline hydrolysis, phosphorylation | nih.gov |

Synthesis of Specific Inositol Tetrakisphosphates (e.g., InsP₄ Regioisomers)

The synthesis of inositol tetrakisphosphates (InsP₄), which are also involved in cellular signaling, often utilizes di-isopropylidene protected myo-inositol derivatives. For example, the synthesis of racemic myo-inositol 1,2,4,5-tetrakisphosphate can be achieved starting from 3,6-di-O-benzoyl-1,2:4,5-di-O-isopropylidene-myo-inositol. researchgate.netrsc.orgrsc.org This approach involves the hydrolysis of the ketal groups, followed by phosphitylation and oxidation to introduce the phosphate groups at the desired positions. researchgate.netrsc.org The synthesis of the chiral antipodes, D- and L-myo-inositol 1,2,4,5-tetrakisphosphate, requires a different route that often involves the resolution of a racemic intermediate. researchgate.netrsc.orgrsc.org This can be accomplished by selective removal of one isopropylidene group, followed by derivatization with a chiral auxiliary to separate the diastereomers before proceeding with the synthesis. researchgate.netrsc.orgrsc.org

Intermediates for the Synthesis of Other Inositol Isomers

The interconversion of inositol isomers is a valuable synthetic strategy for accessing rare or synthetically challenging stereoisomers from the more abundant myo-inositol. Protected myo-inositol derivatives, including those with isopropylidene groups, are instrumental in these transformations.

For instance, the synthesis of scyllo-inositol can be achieved from myo-inositol through a process that may involve the protection of specific hydroxyl groups. nih.gov One reported synthesis of a scyllo-inositol derivative involved the protection of a diol with an isopropylidene acetal (B89532) to form a fully blocked epoxide, which was then opened to yield the scyllo-inositol derivative. nih.gov Similarly, the synthesis of chiro-inositol derivatives has been accomplished from myo-inositol. lookchem.com For example, l-chiro-inositol has been prepared from a myo-inositol-derived intermediate through epoxidation and subsequent ring-opening reactions. nih.gov The use of di-O-isopropylidene protection provides access to synthetically flexible chiro- and allo-inositol derivatives that are otherwise difficult to obtain directly. lookchem.com

| Target Isomer | Starting Material | Key Synthetic Strategy | Reference(s) |

| scyllo-Inositol | myo-Inositol derivative | Protection as isopropylidene acetal, epoxidation, ring-opening | nih.gov |

| chiro-Inositol | myo-Inositol derivative | Epoxidation and ring-opening of a conduritol intermediate | nih.gov |

| allo-Inositol | myo-Inositol derivative | Dihydroxylation of a conduritol E derivative | unicamp.br |

Building Blocks for Glycosyl Inositols and Analogues

Glycosyl inositols are integral components of more complex structures like glycosylphosphatidylinositol (GPI) anchors, which tether proteins to cell membranes. The synthesis of these complex molecules relies on the availability of suitably protected inositol building blocks. tandfonline.comtandfonline.com Myo-inositol derivatives are key starting points for the construction of the α-D-glucosamine-(1→6)-myo-inositol core of GPI anchors. tandfonline.comtandfonline.com The synthesis of GPI analogues often involves the convergent assembly of a glycosyl donor and a protected inositol acceptor. tandfonline.comtandfonline.com The use of orthogonally protected inositol intermediates, which can be derived from myo-inositol, allows for the regioselective introduction of the glycosidic linkage and subsequent functionalization to build the complete GPI anchor structure. tandfonline.comtandfonline.com

Role in Biochemical Research and Mechanistic Studies

Investigation of Inositol (B14025) Phosphate (B84403) Metabolic Pathways

The metabolism of inositol phosphates is a complex network of phosphorylation and dephosphorylation events, orchestrated by a host of kinases and phosphatases. mdpi.com This network is central to generating and terminating intracellular signals. nih.gov The ability to synthesize specific inositol phosphate isomers using precursors like 1,2-Isopropylidene-D,L-myo-inositol is indispensable for characterizing the enzymes within these pathways. nih.gov These synthetic substrates allow for detailed in vitro kinetic studies, determination of substrate specificity, and investigation of enzyme mechanisms.

Inositol phosphate kinases are a diverse family of enzymes that add phosphate groups to the inositol ring, thereby creating a wide array of signaling molecules. nih.gov The lipid-dependent pathway, for instance, begins with the cleavage of Phosphatidylinositol 4,5-bisphosphate (PIP2) to yield Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), which can then be further phosphorylated by kinases. mdpi.com Synthetic inositol phosphates derived from this compound are used to probe the function of these kinases. For example, D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) is a substrate for Inositol-trisphosphate 3-kinase (IP3K), which converts it to Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4). nih.gov The availability of synthetic substrates is crucial for studying the activity of these enzymes, some of which exhibit broad substrate promiscuity. nih.gov

Table 1: Key Inositol Phosphate Kinases and Their Functions

| Kinase Family | Abbreviation | Primary Function |

|---|---|---|

| Inositol-trisphosphate 3-kinase | IP3K | Phosphorylates the 3-position of Ins(1,4,5)P3 to form Ins(1,3,4,5)P4. mdpi.comnih.gov |

| Inositol Polyphosphate Multikinase | IPMK | A promiscuous kinase that can phosphorylate multiple positions on the inositol ring. nih.govmedlink.com |

| Inositol-tetrakisphosphate 1-kinase | ITPK1 | Can phosphorylate various inositol phosphate substrates. mdpi.comnih.gov |

| Inositol Hexakisphosphate Kinase | IP6K | Converts Inositol hexakisphosphate (IP6) to pyrophosphate forms like IP7. mdpi.comnih.gov |

This table is generated based on data from multiple sources.

Inositol phosphate phosphatases terminate signaling by removing phosphate groups from inositol phosphate messengers and are essential for recycling inositol. nih.govescholarship.org The inositol polyphosphate 5-phosphatases, for example, are critical for turning off the signal generated by Ins(1,4,5)P3 by hydrolyzing the phosphate at the 5-position to yield Inositol 1,4-bisphosphate (Ins(1,4)P2). nih.gov The resulting Ins(1,3,4)P3 from the kinase pathway is metabolized by other phosphatases, such as 3-phosphatases or 4-phosphatases. nih.gov The use of synthetically produced, pure isomers of inositol phosphates allows researchers to define the precise substrate requirements and inhibitory profiles of these enzymes, which is critical for understanding their regulatory roles in the cell. escholarship.org

Table 2: Key Inositol Phosphate Phosphatases and Their Functions

| Phosphatase Type | Example Enzyme(s) | Primary Function |

|---|---|---|

| 5-Phosphatase | Type I 5-phosphatase | Dephosphorylates Ins(1,4,5)P3 to Ins(1,4)P2, terminating the calcium signal. nih.gov |

| 1-Phosphatase | INPP1 | Dephosphorylates the 1-position phosphate from substrates like inositol 1,4-bisphosphate. escholarship.org |

This table is generated based on data from multiple sources.

Probing Intracellular Signal Transduction Mechanisms

Myo-inositol and its phosphorylated derivatives are fundamental components of intracellular signal transduction pathways, acting as second messengers and co-factors. nih.gov The phosphoinositide signaling pathway is integral to countless cellular functions, including growth, metabolism, and membrane trafficking. mdpi.combiorxiv.org Synthetic analogs of inositol phosphates, created from precursors like this compound, are powerful tools for dissecting these complex signaling cascades. They allow researchers to activate or inhibit specific steps in a pathway with a level of control that would be impossible otherwise. For example, studies have used synthetic D-myo-inositol 1,4,5-trisphosphate to investigate its role in inhibiting the binding of phospholipase C-β1 to cell membranes. researchgate.net

One of the most well-studied roles of inositol phosphates is the mobilization of intracellular calcium by D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3). nih.gov Ins(1,4,5)P3 acts as a second messenger by binding to specific receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. nih.govescholarship.org The ability to synthesize a variety of stereo- and positional isomers of Ins(1,4,5)P3 has been instrumental in understanding the structure-activity relationship of this process. nih.gov By testing these synthetic analogs in permeabilized cell systems, researchers have been able to map the precise structural features of the Ins(1,4,5)P3 molecule that are essential for receptor binding and subsequent calcium release, discovering that analogs with a vicinal trans-1,2-diol-bisphosphate motif show distinct classes of activity. nih.gov

Use as Molecular Tools for Understanding the myo-Inositol Cycle

The myo-inositol cycle involves the synthesis of inositol, its incorporation into membrane lipids (phosphoinositides), the generation of inositol phosphate messengers by phospholipases, and the eventual dephosphorylation back to free inositol for recycling. nih.govmedlink.com this compound and related protected intermediates are fundamental molecular tools for studying every aspect of this cycle. nih.gov They provide access to rare isomers and allow for the creation of modified versions, such as biotin-labeled inositol, which can be used to identify and pull down interacting proteins like AMPK. nih.gov This chemical synthesis approach enables a reductionist strategy, where researchers can systematically probe the function of each component of the inositol signaling network, from enzyme kinetics to cellular responses like calcium mobilization. escholarship.orgnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic methods for preparing 1,2-Isopropylidene-D,L-myo-inositol derivatives?

- Answer : A key method involves the use of diethylaminosulfur trifluoride (DAST) for fluorination or unexpected cycloetherization. For example, DAST treatment of 1,2-O-isopropylidene-3,4,5-tri-O-benzyl-myo-inositol at -78°C yields cyclic ethers via debenzylation and ring closure, with structural confirmation by X-ray crystallography . Regioselective phosphorylation of vicinal hydroxyl groups can be achieved using protecting groups like cyclohexylidene and tetraisopropyldisiloxane, followed by selective deprotection and phosphorylation .

Q. What enzymes are critical in the biosynthesis of myo-inositol, and how are they regulated under stress conditions?

- Answer : The biosynthesis pathway involves two enzymes:

- L-myo-inositol 1-phosphate synthase (MIPS) : Catalyzes the rate-limiting conversion of glucose-6-phosphate to L-myo-inositol 1-phosphate.

- myo-inositol monophosphatase (IMP) : Dephosphorylates L-myo-inositol 1-phosphate to free myo-inositol.

Salinity stress upregulates MIPS activity in plants like rice (Oryza sativa), enhancing inositol production for osmoprotection .

Advanced Research Questions

Q. How can researchers address enantioselectivity challenges in synthesizing protected myo-inositol derivatives?

- Answer : Enantiomerically pure derivatives can be synthesized via biocatalytic methods. For instance, recombinant Trypanosoma brucei MIPS (TbINO1) in a flow reactor produces L-myo-inositol 1-phosphate at 12 mg/h, which is acetylated to yield enantiopure pentaacetate derivatives. This method avoids traditional resolution steps and improves yield .

Q. What strategies resolve contradictions in reported biosynthetic pathways for inositol-containing compounds across species?

- Answer : Comparative studies of prokaryotic pathways reveal divergent mechanisms. For example, Methanotorris igneus synthesizes di-myo-inositol phosphate (DIP) via CDP-inositol intermediates, while Pyrococcus woesei condenses two L-myo-inositol 1-phosphate molecules. Phylogenetic analysis of MIPS identifies conserved catalytic motifs (e.g., a pentapeptide with essential lysine residues), clarifying evolutionary conservation .

Q. How to design experiments for regioselective phosphorylation of vicinal hydroxyl groups in myo-inositol derivatives?

- Answer : Use stepwise protection/deprotection strategies. For example:

- Protect 1,2-hydroxyls with cyclohexylidene.

- Shield 3,4-hydroxyls with tetraisopropyldisiloxane.

- Deprotect 3,4-hydroxyls selectively for phosphorylation.

This approach enabled synthesis of phosphatidylinositol 3,5-bisphosphate from both D- and L-enantiomers .

Q. How does structural analysis inform mechanistic studies of myo-inositol-1-phosphate synthase (MIPS)?

- Answer : X-ray crystallography and mutagenesis identify critical residues (e.g., Lys-278 and Lys-367 in rice MIPS) within a conserved pentapeptide motif essential for substrate binding and catalysis. Disruption of these residues abolishes enzymatic activity, highlighting their role in the isomerization of glucose-6-phosphate to inositol-1-phosphate .

Methodological Notes

- Data Contradiction Analysis : When comparing biosynthetic pathways, prioritize enzyme assays and isotopic labeling to trace intermediates (e.g., CDP-inositol vs. L-myo-inositol 1-phosphate condensation) .

- Experimental Design : For stress-response studies, combine gene expression profiling (e.g., MIPS transcript levels) with enzymatic activity assays under salinity/osmotic stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.